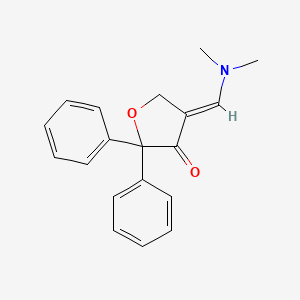
(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Applications De Recherche Scientifique
Cytotoxic Activity : Compounds derived from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, which is structurally related to (4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one, have been tested for cytotoxic properties. These compounds displayed potent cytotoxic effects against various cancer cell lines, indicating their potential use in cancer research and therapy (Deady et al., 2003).
Magnetic Properties : Research into trinuclear Copper(II) complexes with Biphenol-Based dinucleating ligands, including derivatives of the compound , has revealed significant antiferromagnetic interaction. These findings contribute to our understanding of magnetic properties in such complexes, which could have applications in materials science (Estifanos Filkale & Gangwar, 2020).
Luminescence Studies : The luminescence properties of copper(I) complexes, including those involving derivatives of this compound, have been explored. These studies are crucial for developing materials with specific photophysical properties, which have applications in optoelectronics and sensor technologies (Nishikawa et al., 2015).
Antimicrobial Activities : The antimicrobial properties of certain derivatives have been studied, with some compounds showing promising activity against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (El‐Borai et al., 2013).
Photophysical Behavior : The photophysical behavior of certain stilbenes derivatives, including those structurally related to the compound of interest, has been examined. Understanding these properties is essential for the development of photo-responsive materials (Yang et al., 2002).
Synthesis and Crystal Structure : Studies on the synthesis and crystal structure of derivatives, such as 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl] methylidene}hydrazono]ethyl}benzene-1,3-diol, provide valuable insights into the molecular architecture of these compounds, which is critical for the design of new materials and drugs (Kurian et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the Eukaryotic translation initiation factor 4E (eIF4E) . eIF4E plays a critical role in the regulation of gene expression and essential cellular processes such as proliferation, apoptosis, and differentiation .
Mode of Action
The compound interacts with eIF4E through inhibition. The inhibition of eIF4E by this compound downregulates the expression of eIF4E itself and its two complex partners eIF4A and G, as well as other eIFs (e.g. eIF1A, eIF2α, eIF3A, eIF3B, eIF5, and eIF6) .
Biochemical Pathways
The compound affects the pathways involving eIF4E and other eIFs. The inhibition of these proteins disrupts the normal functioning of these pathways, leading to changes in gene expression and cellular processes .
Result of Action
The inhibition of eIF4E and other eIFs by this compound leads to the normalization of cellular proliferation, restoration of the inflammatory milieu and epidermal hyperplasia of psoriasis, and normalization of levels of pro-inflammatory cytokines (e.g. TNFα, IL-1b, IL-17, and IL-22), and as well as keratinocyte differentiation markers (e.g. KRT16 and FLG) .
Safety and Hazards
Propriétés
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2,2-diphenyloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(2)13-15-14-22-19(18(15)21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPDBTWWNMYQLO-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2803175.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)
![5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2803184.png)
![3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2803185.png)
![3,4,5,6-tetrachloro-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B2803186.png)
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2803188.png)
![2-Amino-6-(4-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2803189.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)